3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid
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Overview
Description
3-(Pentylcarbamoyl)-7-oxabicyclo(221)heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis used in laboratory settings can be scaled up for industrial applications, ensuring the efficient and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including drug development and the study of pharmacokinetics.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing enzymatic activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid can be compared with other bicyclic compounds such as camphor, sordarins, and α-santalol These compounds share a similar bicyclic core but differ in their functional groups and applications The unique combination of the pentylcarbamoyl and oxabicycloheptane moieties in 3-(Pentylcarbamoyl)-7-oxabicyclo(22
Properties
CAS No. |
73806-05-0 |
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Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(pentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-2-3-4-7-14-12(15)10-8-5-6-9(18-8)11(10)13(16)17/h8-11H,2-7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
OSCLQIIMAXTJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1C2CCC(C1C(=O)O)O2 |
Origin of Product |
United States |
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